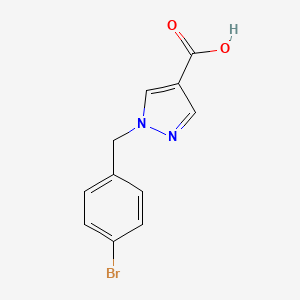

1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid

Descripción

Propiedades

IUPAC Name |

1-[(4-bromophenyl)methyl]pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O2/c12-10-3-1-8(2-4-10)6-14-7-9(5-13-14)11(15)16/h1-5,7H,6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIISSXHEMUEORU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=C(C=N2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid

Introduction: Contextualizing a Key Heterocycle

1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid belongs to the pyrazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and materials science. Pyrazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1] The specific substitution pattern of this molecule—featuring a bromobenzyl group at the N1 position and a carboxylic acid at the C4 position—creates a unique combination of lipophilic and hydrophilic domains. Understanding the fundamental physicochemical properties of this compound is paramount for its effective application in research and development, particularly in predicting its behavior in biological systems, designing formulation strategies, and establishing robust analytical methods.

This guide provides a comprehensive analysis of the key physicochemical attributes of 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid, grounded in established chemical principles and supported by detailed, field-proven experimental protocols.

Chemical Structure:

Core Physicochemical Data

A summary of the core properties provides a foundational dataset for laboratory work. While extensive experimental data for this specific molecule is not widely published, we can compile its known and predicted attributes.

| Property | Value | Source / Method |

| Molecular Formula | C₁₁H₉BrN₂O₂ | (Calculated) |

| Molecular Weight | 281.11 g/mol | (Calculated) |

| IUPAC Name | 1-[(4-bromophenyl)methyl]-1H-pyrazole-4-carboxylic acid | (Nomenclature) |

| Melting Point | Not available. Requires experimental determination. | N/A |

| Predicted XlogP | 2.5 - 3.5 (Estimated) | (Analogous Structures)[2][3] |

| pKa | 3.5 - 4.5 (Estimated for carboxylic acid) | (Analogous Structures)[4][5] |

Synthesis and Structural Elucidation

The synthesis of N-substituted pyrazole carboxylic acids can be achieved through several established routes. A common and reliable approach involves the initial formation of the pyrazole ring followed by N-alkylation.

A plausible synthetic pathway could involve the reaction of ethyl 2-formyl-3-oxopropanoate with hydrazine to form ethyl 1H-pyrazole-4-carboxylate. The resulting ester can then be N-alkylated using 4-bromobenzyl bromide in the presence of a suitable base (e.g., K₂CO₃ or NaH) in a polar aprotic solvent like DMF or acetonitrile. The final step is the hydrolysis of the ethyl ester to the carboxylic acid, typically under basic conditions (e.g., NaOH or KOH) followed by acidic workup.[6][7][8]

Structural confirmation is critical and relies on a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would be expected to show distinct signals for the aromatic protons of the bromobenzyl group, the methylene (-CH₂-) protons, and the two protons on the pyrazole ring. ¹³C NMR would confirm the number of unique carbon environments, including the carbonyl carbon of the carboxylic acid.[9][10][11]

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch (around 1700 cm⁻¹), and C-N and C=C stretching frequencies characteristic of the pyrazole and benzene rings.[12]

-

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry would be used to confirm the molecular weight. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a characteristic M and M+2 peak pattern, providing definitive evidence of the bromine atom's presence.

Solubility Profile: A Tale of Two Moieties

The solubility of a compound is dictated by the principle of "like dissolves like."[13][14] 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid is an amphiphilic molecule, containing both a polar, hydrophilic carboxylic acid group and a large, nonpolar, lipophilic bromobenzyl pyrazole backbone.

-

Aqueous Solubility: Due to the dominant nonpolar surface area, the compound is expected to be poorly soluble in neutral water.

-

pH-Dependent Solubility: The presence of the acidic carboxylic acid group means its solubility is highly pH-dependent. In basic aqueous solutions (e.g., 5% NaOH or 5% NaHCO₃), the carboxylic acid will be deprotonated to form a highly polar carboxylate salt, significantly increasing its aqueous solubility.[15] This property is fundamental for designing extraction and purification protocols.

-

Organic Solvent Solubility: The compound is expected to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols like methanol and ethanol.

Experimental Protocol: Qualitative Solubility Determination

This protocol provides a systematic approach to classifying the solubility of the compound.[15][16]

-

Preparation: Add approximately 10-20 mg of the compound to four separate, labeled test tubes.

-

Water Test: To the first tube, add 2 mL of deionized water. Agitate vigorously for 60 seconds. Observe if the solid dissolves completely.

-

Aqueous Base Test: To the second tube, add 2 mL of 5% w/v sodium hydroxide (NaOH) solution. Agitate and observe. If the compound was insoluble in water but dissolves here, it indicates the presence of an acidic functional group.

-

Aqueous Acid Test: To the third tube, add 2 mL of 5% v/v hydrochloric acid (HCl). Agitate and observe. (Note: For this specific compound, no significant solubility increase is expected in acid).

-

Organic Solvent Test: To the fourth tube, add 2 mL of a polar organic solvent like DMSO or ethanol. Agitate and observe.

Logical Workflow for Solubility Classification

Caption: Solubility testing workflow.

Acidity and Ionization Constant (pKa)

The pKa is the pH at which a compound exists in a 50:50 equilibrium between its protonated and deprotonated forms. For this molecule, the carboxylic acid group is the primary determinant of its acidic nature. The pKa value is crucial for predicting the compound's charge state at physiological pH (~7.4), which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a robust and direct method for determining the pKa of an acidic or basic compound.[17]

-

Sample Preparation: Accurately weigh a sample of the compound (e.g., 50 mg) and dissolve it in a suitable co-solvent mixture if it is not readily soluble in water (e.g., 50:50 ethanol:water). The total volume should be known (e.g., 50 mL).

-

Titration Setup: Place the solution in a beaker with a magnetic stirrer. Calibrate a pH meter with standard buffers (pH 4.0, 7.0, and 10.0) and immerse the electrode in the sample solution.

-

Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments (e.g., 0.1 mL) from a burette.

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence point is the point of maximum slope on the titration curve (the steepest part of the 'S' curve). The pKa is the pH value at the half-equivalence point (i.e., the pH when half of the volume of NaOH required to reach the equivalence point has been added).[17][18]

Principle of pKa Determination

Caption: Key points on a titration curve for pKa.

Lipophilicity: The Balance Between Phases (LogP & LogD)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical parameter in drug design. It is quantified by the partition coefficient (P) or its logarithm (LogP), which measures the equilibrium distribution of a neutral compound between two immiscible phases, typically n-octanol and water.[19][20] For ionizable molecules like our target compound, the distribution coefficient (LogD) is used, which is the partition ratio at a specific pH.

A LogP value within a certain range (typically 1-5) is often desirable for oral drug candidates, as described by frameworks like Lipinski's "Rule of Five."[21]

Experimental Protocol: LogP/LogD Determination by Shake-Flask Method

The shake-flask method is the "gold standard" for LogP determination due to its directness and accuracy.[19][21]

-

Phase Preparation: Prepare a buffered aqueous phase (e.g., phosphate-buffered saline, PBS, at pH 7.4 for LogD) and n-octanol. Pre-saturate each solvent with the other by mixing them vigorously and allowing the layers to separate overnight.

-

Sample Addition: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO). Add a small aliquot of the stock solution to a vial containing a known volume of the pre-saturated n-octanol and pre-saturated buffer (e.g., 1 mL of each).[21]

-

Equilibration: Cap the vial and shake or rotate it gently for a sufficient time (e.g., 1-2 hours) to allow the compound to reach partitioning equilibrium between the two phases.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: Carefully withdraw a sample from each phase. Determine the concentration of the compound in both the n-octanol (C_oct) and aqueous (C_aq) layers using a suitable analytical technique, such as HPLC-UV or LC-MS.[22]

-

Calculation: Calculate the LogP or LogD value using the formula: LogP (or LogD) = log₁₀ (C_oct / C_aq)[20]

Shake-Flask Experimental Workflow

Caption: Workflow for LogP determination.

Safety and Handling

Based on safety data sheets for structurally related pyrazole carboxylic acids, 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid should be handled with appropriate care.[23][24][25][26]

-

Hazard Classification (Anticipated):

-

Recommended Handling Procedures:

Conclusion

The physicochemical profile of 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid is defined by the interplay of its lipophilic bromobenzyl pyrazole core and its ionizable carboxylic acid moiety. Its poor aqueous solubility at neutral pH, which is significantly enhanced under basic conditions, is a key consideration for handling, purification, and formulation. Its acidity (pKa) and lipophilicity (LogP/LogD) are critical predictors of its potential behavior in biological systems and are essential parameters to determine experimentally for any drug discovery or development program. The protocols and principles outlined in this guide provide a robust framework for researchers to characterize this and similar molecules, enabling more informed and efficient scientific advancement.

References

Sources

- 1. pharmacyjournal.in [pharmacyjournal.in]

- 2. PubChemLite - 1-(4-bromophenyl)-1h-pyrazole-4-carboxylic acid (C10H7BrN2O2) [pubchemlite.lcsb.uni.lu]

- 3. 3-(4-Bromophenyl)-1H-pyrazole-4-carboxylic acid | C10H7BrN2O2 | CID 776539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1-phenyl-1H-pyrazole-4-carboxylic acid | C10H8N2O2 | CID 121026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 10. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

- 11. youtube.com [youtube.com]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. chem.ws [chem.ws]

- 14. m.youtube.com [m.youtube.com]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. web.williams.edu [web.williams.edu]

- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 19. encyclopedia.pub [encyclopedia.pub]

- 20. acdlabs.com [acdlabs.com]

- 21. enamine.net [enamine.net]

- 22. agilent.com [agilent.com]

- 23. static.cymitquimica.com [static.cymitquimica.com]

- 24. biosynth.com [biosynth.com]

- 25. fishersci.com [fishersci.com]

- 26. fishersci.com [fishersci.com]

- 27. acrospharma.co.kr [acrospharma.co.kr]

1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The precise characterization of novel pyrazole derivatives is a critical step in drug discovery and development. This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies required for the unambiguous structure elucidation of 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid . We will move beyond a simple recitation of data to explain the causal logic behind experimental choices, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each protocol is presented as a self-validating system, grounded in authoritative analytical principles to ensure the highest degree of scientific integrity.

The Analytical Strategy: A Multi-faceted Approach

The de novo structure elucidation of a novel small molecule is rarely accomplished with a single technique.[3] It requires a synergistic application of multiple analytical methods, where each provides a unique and complementary piece of the structural puzzle. Our strategy for 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid is based on a logical progression from foundational information to fine-detail confirmation.

The workflow begins with Mass Spectrometry to establish the molecular weight and elemental formula. Infrared Spectroscopy follows to provide a rapid screen for key functional groups. The core of the elucidation is then performed using a suite of one- and two-dimensional NMR experiments to map the precise carbon-hydrogen framework and atomic connectivity.[4][5] Finally, where single crystals are obtainable, X-ray crystallography offers the ultimate, unambiguous confirmation of the three-dimensional structure.[6]

Figure 1: The integrated workflow for structure elucidation.

Mass Spectrometry (MS): Defining the Molecular Formula

Causality: The first questions in any structure elucidation are "What is its mass?" and "What is its elemental composition?". High-Resolution Mass Spectrometry (HRMS) is the definitive technique to answer this. For a molecule containing bromine, MS is particularly diagnostic due to the nearly equal natural abundance of its two major isotopes (⁷⁹Br and ⁸¹Br), which creates a characteristic M/M+2 isotopic pattern.[7]

Experimental Protocol (LC-MS with ESI)

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile. Dilute to a final concentration of 1-10 µg/mL in the mobile phase.

-

Instrumentation: Utilize a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source and a high-resolution mass analyzer (e.g., Orbitrap or TOF).

-

Ionization Mode: Run in both positive and negative ion modes to maximize the chance of observing the molecular ion. For a carboxylic acid, the deprotonated molecule [M-H]⁻ is often prominent in negative mode, while the protonated molecule [M+H]⁺ is expected in positive mode.

-

Data Acquisition: Acquire data over a mass range of m/z 100-500. Ensure the mass accuracy is below 5 ppm to confidently determine the elemental formula.

-

Fragmentation Analysis (MS/MS): Perform a tandem MS experiment (MS²) by isolating the molecular ion and subjecting it to Collision-Induced Dissociation (CID) to observe characteristic fragment ions.[8]

Data Interpretation

The molecular formula for 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid is C₁₁H₉BrN₂O₂.

-

Molecular Ion: The calculated monoisotopic mass is 280.9898 Da. In positive ion mode, the [M+H]⁺ ion will appear as a pair of peaks of nearly equal intensity at m/z 281.9976 (containing ⁷⁹Br) and m/z 283.9956 (containing ⁸¹Br).

-

Fragmentation Pattern: The bond between the benzyl CH₂ group and the pyrazole nitrogen is a likely point of cleavage. This benzylic cleavage is a common and energetically favorable fragmentation pathway.[9][10] The primary fragments observed would be:

-

Bromobenzyl cation: A characteristic isotopic pair at m/z 168.9/170.9 . This is often the base peak in the spectrum.

-

Pyrazole carboxylic acid radical cation: A peak at m/z 112.0 .

-

| Ion | Formula | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) | Observation Notes |

| [M+H]⁺ | [C₁₁H₁₀BrN₂O₂]⁺ | 281.9976 | 283.9956 | Molecular ion; confirms molecular weight. |

| [C₇H₆Br]⁺ | [C₇H₆Br]⁺ | 168.9651 | 170.9630 | Key fragment; confirms bromobenzyl moiety. |

| [C₄H₄N₂O₂]⁺ | [C₄H₄N₂O₂]⁺ | 112.0273 | - | Confirms the pyrazole carboxylic acid portion. |

Table 1: Expected High-Resolution Mass Spectrometry Data.

Figure 2: Primary fragmentation pathway of the target molecule.

Infrared (IR) Spectroscopy: Functional Group Identification

Causality: IR spectroscopy is a rapid and powerful technique for identifying the presence of specific functional groups based on their characteristic vibrational frequencies. For this molecule, we expect to see clear signatures for the carboxylic acid and the aromatic rings.

Experimental Protocol (ATR-IR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

-

Background Correction: Perform a background scan of the clean ATR crystal prior to sample analysis.

Data Interpretation

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹ . This broadness is a hallmark of the hydrogen-bonded dimer structure of carboxylic acids in the solid state.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band will appear around 1680-1710 cm⁻¹ . Its position confirms the presence of a conjugated carboxylic acid.

-

C=C and C=N Stretches: Multiple sharp bands in the 1450-1600 cm⁻¹ region corresponding to the aromatic C=C stretching of the phenyl ring and the C=N/C=C stretching of the pyrazole ring.

-

C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene group appear just below 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Framework

Causality: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[11] ¹H NMR reveals the number and environment of different protons, while ¹³C NMR does the same for carbon atoms. 2D NMR techniques like HSQC and HMBC are then used to piece the puzzle together by establishing direct and long-range correlations between protons and carbons.[4]

Experimental Protocol (¹H, ¹³C, HSQC, HMBC)

-

Sample Preparation: Dissolve ~10 mg of the sample in ~0.6 mL of a deuterated solvent, such as DMSO-d₆. The use of DMSO-d₆ is often advantageous for carboxylic acids as it helps in observing the exchangeable acidic proton.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.

-

2D NMR Acquisition:

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals direct, one-bond correlations between protons and the carbons they are attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations (typically over 2-3 bonds) between protons and carbons. This is crucial for connecting molecular fragments.

-

Data Interpretation

| Proton Signal | Multiplicity | Approx. δ (ppm) | Integration | Assignment Rationale |

| -COOH | singlet, broad | > 12.0 | 1H | Highly deshielded, exchangeable proton of the carboxylic acid. |

| Pyrazole H5 | singlet | ~8.3 | 1H | Aromatic proton on the pyrazole ring, adjacent to two nitrogen atoms.[12] |

| Pyrazole H3 | singlet | ~7.9 | 1H | Aromatic proton on the pyrazole ring. |

| Phenyl H (ortho to CH₂) | doublet | ~7.5 | 2H | Part of the AA'BB' system of the para-substituted ring.[13] |

| Phenyl H (ortho to Br) | doublet | ~7.2 | 2H | Part of the AA'BB' system of the para-substituted ring. |

| -CH₂- | singlet | ~5.5 | 2H | Methylene protons, deshielded by the adjacent N-atom of the pyrazole and the aromatic ring. |

Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆).

| Carbon Signal | Approx. δ (ppm) | Assignment Rationale |

| -COOH | ~163 | Carbonyl carbon of the carboxylic acid. |

| Pyrazole C3 | ~140 | Aromatic carbon in the pyrazole ring. |

| Pyrazole C5 | ~138 | Aromatic carbon in the pyrazole ring. |

| Phenyl C (ipso-Br) | ~121 | Carbon directly attached to bromine. |

| Phenyl C (ipso-CH₂) | ~137 | Quaternary carbon attached to the methylene group. |

| Phenyl CH (ortho to Br) | ~132 | Aromatic CH carbons. |

| Phenyl CH (ortho to CH₂) | ~129 | Aromatic CH carbons. |

| Pyrazole C4 | ~115 | Quaternary carbon attached to the carboxylic acid. |

| -CH₂- | ~53 | Aliphatic methylene carbon. |

Table 3: Predicted ¹³C NMR Spectral Data (in DMSO-d₆).

Key HMBC Correlations for Final Confirmation:

-

Methylene Protons (~5.5 ppm): Will show correlations to the pyrazole carbons C5 and the phenyl ipso-carbon (C-CH₂ ), definitively linking the bromobenzyl group to the N1 position of the pyrazole.

-

Pyrazole Proton H5 (~8.3 ppm): Will show correlations to pyrazole carbons C3 and C4 , confirming the ring structure.

-

Pyrazole Proton H3 (~7.9 ppm): Will show correlations to pyrazole carbons C5 and C4 .

Synthesis of Evidence and Final Conclusion

The collective evidence provides an unambiguous confirmation of the structure. High-resolution mass spectrometry establishes the elemental formula C₁₁H₉BrN₂O₂ and its characteristic fragmentation pattern confirms the presence of a 4-bromobenzyl moiety connected to a pyrazole-4-carboxylic acid core. IR spectroscopy validates the presence of the critical carboxylic acid functional group. Finally, a complete analysis of ¹H, ¹³C, and 2D NMR spectra allows for the definitive assignment of every atom in the molecule, confirming the regiochemistry of substitution on both the pyrazole and phenyl rings. The structure is therefore definitively assigned as 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid . While X-ray crystallography would provide the ultimate proof in the solid state, the spectroscopic data presented here is overwhelmingly conclusive.[14][15]

References

- Benchchem Technical Support Center. (n.d.). Interpreting Complex NMR Spectra of Pyrazole Derivatives. Benchchem.

-

Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23–60. Retrieved January 19, 2026, from [Link]

-

Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942–1947. Retrieved January 19, 2026, from [Link]

-

Zhang, L., et al. (2023). Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. Dalton Transactions. Retrieved January 19, 2026, from [Link]

-

Srilatha, K. (2015). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences, 8(2), 264-270. Retrieved January 19, 2026, from [Link]

-

Zhang, L., et al. (2023). Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. CiteDrive. Retrieved January 19, 2026, from [Link]

-

Mihali, V., et al. (2003). A Solid-State NMR, X-ray Diffraction, and ab Initio Computational Study of Hydrogen-Bond Structure and Dynamics of Pyrazole-4-Carboxylic Acid Chains. Journal of the American Chemical Society, 125(31), 9312–9323. Retrieved January 19, 2026, from [Link]

-

Fuloria, N. K. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11. Retrieved January 19, 2026, from [Link]

-

Thomas, S. P., et al. (2019). Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction. Acta Crystallographica Section C: Structural Chemistry, 75(Pt 5), 585–595. Retrieved January 19, 2026, from [Link]

-

Molinski, T. F. (2010). Microscale Methodology for Structure Elucidation of Natural Products. Current opinion in drug discovery & development, 13(2), 198–211. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). 1-(4-bromophenyl)-1h-pyrazole-4-carboxylic acid. Retrieved January 19, 2026, from [Link]

-

Avinash, V., & Shrinivas, D. (2017). Synthesis and characterisation of pyrazole derivatives from para bromo benzoic acid and its antibacterial activity. World Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 1276-1283. Retrieved January 19, 2026, from [Link]

-

Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved January 19, 2026, from [Link]

-

Elguero, J., et al. (2022). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 60(10), 97-111. Retrieved January 19, 2026, from [Link]

-

PubChemLite. (n.d.). 1-(4-bromophenyl)-1h-pyrazole-4-carboxylic acid (C10H7BrN2O2). Retrieved January 19, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 19, 2026, from [Link]

-

Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. Retrieved January 19, 2026, from [Link]

-

Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved January 19, 2026, from [Link]

-

Jimeno, M. L., et al. (2002). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 40(5), 291-294. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectrum of pyrazoline 9 (500 MHz, CDCl 3 ). Retrieved January 19, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). Retrieved January 19, 2026, from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved January 19, 2026, from [Link]

-

Chad's Prep. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved January 19, 2026, from [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved January 19, 2026, from [Link]

-

de Oliveira, R. S., et al. (2021). Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. Letters in Organic Chemistry, 18(12). Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). 1-Benzyl-1H-pyrazole-4-carboxylic acid. Retrieved January 19, 2026, from [Link]

-

Naim, M. J., et al. (2016). Current status of pyrazole and its biological activities. Bioorganic & Medicinal Chemistry, 24(12), 2651–2677. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved January 19, 2026, from [Link]

Sources

- 1. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy (2013) | Neeraj Kumar Fuloria | 19 Citations [scispace.com]

- 6. Microscale Methodology for Structure Elucidation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Mass Spectrometry Fragmentation Patterns - Chad's Prep® [chadsprep.com]

- 11. jchps.com [jchps.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. rsc.org [rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction | Powder Diffraction | Cambridge Core [cambridge.org]

Spectroscopic Characterization of 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document serves as a predictive and instructive resource for researchers, scientists, and professionals in drug development. By leveraging established principles of spectroscopic analysis and drawing upon data from structurally related compounds, we will delineate the expected features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. This guide is designed to be a self-validating system, explaining the causality behind expected spectral features and providing a robust framework for the interpretation of data for this and similar pyrazole derivatives.

Introduction

1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid is a member of the pyrazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities.[1] The precise structural elucidation of such molecules is paramount for understanding their structure-activity relationships and ensuring their quality and purity in drug discovery and development pipelines. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for achieving unambiguous characterization.

This guide will provide a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid. Our approach is grounded in the fundamental principles of each technique and supported by comparative data from analogous structures reported in the scientific literature.

Molecular Structure and Predicted Spectroscopic Features

The initial step in any spectroscopic analysis is a thorough understanding of the molecule's structure.

Figure 2: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol: IR

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

-

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

-

Data Analysis: The positions and intensities of the absorption bands are correlated with specific functional groups.

Predicted IR Spectrum

The IR spectrum of 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid is expected to exhibit the following characteristic absorption bands:

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale and Comparative Insights |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid | The very broad absorption is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer. |

| ~3100 | C-H stretch | Aromatic & Pyrazole | C-H stretching vibrations of the aromatic and pyrazole rings. |

| ~2900 | C-H stretch | CH₂ (Benzyl) | Asymmetric and symmetric stretching of the methylene group. |

| ~1700 | C=O stretch | Carboxylic Acid | A strong absorption band characteristic of the carbonyl group in a carboxylic acid. |

| ~1600, ~1480 | C=C stretch | Aromatic Ring | Characteristic absorptions for the carbon-carbon double bonds in the benzene ring. |

| ~1250 | C-O stretch | Carboxylic Acid | Stretching vibration of the carbon-oxygen single bond in the carboxylic acid. |

| ~1070 | C-Br stretch | Aryl Bromide | The C-Br stretching vibration is expected in the fingerprint region. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol: MS

-

Ionization: Electrospray ionization (ESI) is a suitable technique for this molecule, as it is a soft ionization method that can produce protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻.

-

Mass Analysis: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred to obtain accurate mass measurements, which can be used to determine the elemental composition.

-

Data Acquisition: A full scan mass spectrum is acquired to determine the molecular ion peak. Tandem mass spectrometry (MS/MS) can be performed on the molecular ion to induce fragmentation and obtain structural information.

Predicted Mass Spectrum

The mass spectrum of 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid is expected to show the following key features:

-

Molecular Ion Peak: The presence of bromine will result in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

-

For [M+H]⁺ (positive ion mode): m/z corresponding to C₁₁H₉⁷⁹BrN₂O₂ + H⁺ and C₁₁H₉⁸¹BrN₂O₂ + H⁺.

-

For [M-H]⁻ (negative ion mode): m/z corresponding to C₁₁H₉⁷⁹BrN₂O₂ - H⁺ and C₁₁H₉⁸¹BrN₂O₂ - H⁺.

-

-

Key Fragment Ions: The fragmentation pattern will provide valuable structural information. Some plausible fragmentation pathways include:

-

Loss of the carboxylic acid group (-COOH, 45 Da).

-

Cleavage of the benzyl group, leading to a bromobenzyl cation (m/z 169/171) or a pyrazole-4-carboxylic acid radical cation.

-

Fragmentation of the pyrazole ring, which can follow complex pathways. [2]

-

Figure 3: A simplified workflow for mass spectrometry analysis.

Conclusion

References

- Synthesis and characterisation of pyrazole derivatives from para bromo benzoic acid and its antibacterial activity. (URL not available)

- 4 - The Royal Society of Chemistry. (URL not available)

-

1-(4-bromophenyl)-1h-pyrazole-4-carboxylic acid (C10H7BrN2O2) - PubChemLite. [Link]

-

Pyrazole-4-carboxylic acid | C4H4N2O2 | CID 3015937 - PubChem - NIH. [Link]

-

1-(4-Bromobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde - PubChem. [Link]

-

Synthesis and in vitro antimicrobial evaluation of 4H-pyrazolopyran, -benzopyran and naphthopyran derivatives of 1H-pyrazole - Semantic Scholar. [Link]

-

2-phenyl-1,3-oxazol-5(4H)-one - Optional[13C NMR] - Chemical Shifts - SpectraBase. [Link]

-

1-Benzyl-1H-pyrazole-4-carboxylic acid | C11H10N2O2 | CID 6483876 - PubChem. [Link]

-

Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed. [Link]

-

Synthesis and Antimicrobial Activity of Pyrazole4-carboxylic Acid Hydrazides and N-(4-Pyrazoyl)hydrazones of Aromatic and Heteroaromatic Aldehydes | Request PDF - ResearchGate. [Link]

-

Pyrazole-4-carboxylic acid - CAS Common Chemistry. [Link]

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - ResearchGate. [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC - NIH. [Link]

-

Current status of pyrazole and its biological activities - PMC - PubMed Central. [Link]

-

Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). [Link]

-

1h-pyrazole-4-carboxylic acid, 3-(((phenylmethylene)hydrazino)sulfonyl)-, ethyl ester. [Link]

-

3-(4-bromophenyl)-1-phenyl-1h-pyrazole-5-carboxylic acid - PubChemLite. [Link]

-

Wiley-VCH 2007 - Supporting Information. [Link]

-

Synthesis and in vitro antimicrobial evaluation of 4H-pyrazolopyran, -benzopyran and naphthopyran derivatives of 1H-pyrazole - Semantic Scholar. [Link]

-

Electrosynthesis of 4-Bromosubstituted Pyrazole and Its Derivatives - ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Solubility of 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic Acid

This guide provides a comprehensive overview of the solubility characteristics of 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid, a compound of interest in medicinal chemistry and drug development.[1][2][3][4] Given the nascent stage of research on this specific molecule, this document emphasizes predictive analysis based on its structural attributes and provides detailed, field-proven methodologies for empirical solubility determination. This approach ensures scientific rigor and equips researchers with the necessary tools to integrate this compound into their research and development pipelines.

Introduction to 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic Acid

1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid belongs to the pyrazole class of heterocyclic compounds, which are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][4][5] The structure incorporates a pyrazole-4-carboxylic acid core, a 4-bromobenzyl group at the N1 position of the pyrazole ring, and a carboxylic acid moiety at the C4 position. These features are critical in defining its physicochemical properties and, consequently, its solubility profile.

Molecular Structure:

Understanding the solubility of this compound is paramount for its application in drug discovery, as solubility directly impacts bioavailability, formulation, and in vivo efficacy.[][7]

Physicochemical Properties and Predicted Solubility Profile

Key Structural Features Influencing Solubility:

-

Polar Groups: The carboxylic acid (-COOH) and the pyrazole ring (with two nitrogen atoms) are polar functional groups capable of hydrogen bonding. The carboxylic acid group, in particular, can act as both a hydrogen bond donor and acceptor.[10]

-

Nonpolar Groups: The bromobenzyl group is a large, nonpolar, and hydrophobic moiety. The phenyl ring and the bromine atom contribute to its lipophilicity.

-

Amphoteric Nature: The presence of a carboxylic acid (acidic) and a pyrazole ring (which can be weakly basic) suggests that the molecule is amphoteric. Its solubility is therefore expected to be highly pH-dependent.[11]

Predicted Solubility:

-

Water: The molecule is expected to have low solubility in neutral water due to the dominance of the hydrophobic bromobenzyl group.

-

Aqueous Acids and Bases: Solubility is predicted to increase significantly in aqueous basic solutions (e.g., sodium hydroxide, sodium bicarbonate) due to the deprotonation of the carboxylic acid to form a more soluble carboxylate salt.[11][12] In acidic solutions (e.g., hydrochloric acid), a slight increase in solubility may be observed due to the protonation of the pyrazole nitrogens, though this effect is likely to be less pronounced than in basic media.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are likely to be effective at dissolving the compound due to their ability to engage in hydrogen bonding with the carboxylic acid and pyrazole moieties, while also having some capacity to solvate the nonpolar benzyl group.[10]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is anticipated in solvents like DMSO and DMF, which are excellent at solvating a wide range of organic molecules. Acetonitrile may be a less effective solvent.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The compound is expected to be poorly soluble in nonpolar solvents due to the presence of the highly polar carboxylic acid and pyrazole groups.

Experimental Determination of Solubility

To empirically determine the solubility of 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid, a systematic approach is required. The following protocols are recommended for their reliability and reproducibility.[13]

Qualitative Solubility Testing

This initial screening provides a rapid assessment of solubility in a range of solvents and helps in classifying the compound.[11]

Protocol:

-

Add approximately 10-20 mg of the compound to a series of test tubes.

-

To each tube, add 1 mL of a different solvent (e.g., water, 5% HCl, 5% NaOH, 5% NaHCO3, methanol, ethanol, DMSO, hexane).

-

Vortex each tube vigorously for 30 seconds.

-

Visually inspect for the dissolution of the solid.

-

If the compound dissolves, it is classified as "soluble." If it remains as a solid, it is "insoluble."

Logical Flow for Qualitative Solubility Testing:

Caption: A flowchart for systematic qualitative solubility analysis.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a gold-standard technique for determining equilibrium solubility.[13]

Protocol:

-

Add an excess amount of 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid to a known volume of the selected solvent in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration can be used.

-

Dilute the sample with a suitable solvent.

-

Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculate the solubility in mg/mL or mol/L.

Experimental Workflow for Quantitative Solubility:

Caption: Workflow for the shake-flask solubility determination method.

Data Presentation and Interpretation

The collected solubility data should be presented in a clear and concise format to facilitate comparison and interpretation.

Table 1: Predicted and Experimental Solubility of 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic Acid

| Solvent System | Predicted Solubility | Experimental Solubility (mg/mL at 25°C) |

| Water (pH 7) | Low | To be determined |

| 0.1 M HCl | Low to Moderate | To be determined |

| 0.1 M NaOH | High | To be determined |

| Methanol | High | To be determined |

| Ethanol | High | To be determined |

| Dimethyl Sulfoxide (DMSO) | Very High | To be determined |

| Acetonitrile | Moderate | To be determined |

| Hexane | Very Low | To be determined |

Conclusion and Future Directions

This technical guide provides a robust framework for understanding and determining the solubility of 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid. The predicted solubility profile, based on its chemical structure, suggests low aqueous solubility at neutral pH, with significant increases in basic media and good solubility in polar organic solvents. The provided experimental protocols offer a clear path for the empirical validation of these predictions.

For drug development professionals, obtaining precise solubility data is a critical first step. Future work should focus on generating a comprehensive pH-solubility profile and investigating the impact of different salt forms on aqueous solubility.[] These data will be invaluable for the formulation of this promising compound for preclinical and clinical evaluation.

References

-

Aggarwal, N., & Kumar, R. (2021). Synthesis of pyrazole carboxylic acid intermediate 5 (5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid). ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). Pyrazole-4-carboxylic acid. PubChem. [Link]

-

KISHIDA CHEMICAL CO., LTD. (2021). 1-(2-Bromobenzyl)-1H-pyrazole-4-carboxylic acid Safety Data Sheet. [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Course Material. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Benzyl-1H-pyrazole-4-carboxylic acid. PubChem. [Link]

-

Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]

-

Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Faculty of Science, Ain Shams University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Material. [Link]

-

Guez-guez, N., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

-

University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Course Material. [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

-

Al-Zoubi, W., & Al-Hamdany, R. (2016). 194 recent advances in the synthesis of new pyrazole derivatives. Arkivoc. [Link]

-

National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. [Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. [Link]

-

Synthesis and characterisation of pyrazole derivatives from para bromo benzoic acid and its antibacterial activity. (n.d.). ResearchGate. [Link]

-

National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. [Link]

-

Cole-Parmer. (n.d.). 4-Oxo-4H-1-benzopyran-2-carboxylic acid Material Safety Data Sheet. [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Course Material. [Link]

-

Elguero, J., et al. (2011). The Structure and Dynamic Properties of 1H-Pyrazole-4-Carboxylic Acids in the Solid State. Crystal Growth & Design. [Link]

-

World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. societachimica.it [societachimica.it]

- 4. pharmajournal.net [pharmajournal.net]

- 5. researchgate.net [researchgate.net]

- 7. rheolution.com [rheolution.com]

- 8. Pyrazole-4-carboxylic acid | C4H4N2O2 | CID 3015937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-Benzyl-1H-pyrazole-4-carboxylic acid | C11H10N2O2 | CID 6483876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CAS 37718-11-9: Pyrazole-4-carboxylic acid | CymitQuimica [cymitquimica.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. chem.ws [chem.ws]

- 13. lup.lub.lu.se [lup.lub.lu.se]

A Theoretical and Predictive Analysis of 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid: A Guide for Drug Discovery Professionals

Abstract This technical guide provides a comprehensive theoretical and predictive analysis of 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid, a novel compound built upon the well-established pyrazole scaffold. The pyrazole nucleus is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1][2] This document outlines the predicted physicochemical properties, proposes a robust synthetic and characterization workflow, and delves into a quantum chemical analysis to elucidate its electronic and structural characteristics. Furthermore, we explore its potential biological profile and drug-likeness through the lens of computational drug discovery methodologies. This guide is intended to serve as a foundational resource for researchers and scientists, providing the theoretical groundwork necessary to accelerate the evaluation of this compound as a potential lead in drug development programs.

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern drug discovery.[3] Its unique chemical properties, including the ability to act as both a hydrogen bond donor and acceptor, contribute to its versatile binding capabilities with a wide array of biological targets.[4] This has led to the development of pyrazole-containing drugs across diverse therapeutic areas, including anti-inflammatory agents like celecoxib, anticancer drugs, and antimicrobials.[3][5]

The subject of this guide, 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid, incorporates three key pharmacophoric features:

-

The 1H-pyrazole core: Provides a rigid and stable scaffold for orienting other functional groups.

-

The 4-carboxylic acid group: A critical functional group that can engage in strong hydrogen bonding and ionic interactions with protein active sites. It also provides a handle for salt formation to modulate physicochemical properties like solubility.

-

The 1-(4-Bromobenzyl) substituent: This group significantly influences the molecule's lipophilicity and steric profile. The bromine atom can participate in halogen bonding, a recognized and important non-covalent interaction in ligand-protein binding.

This document will theoretically dissect these features to build a predictive profile of the molecule's behavior, guiding its potential exploration in drug discovery.

Predicted Physicochemical and Structural Properties (In Silico)

A molecule's therapeutic potential is fundamentally linked to its physicochemical properties. These parameters govern absorption, distribution, metabolism, and excretion (ADME). Using computational models and data from analogous structures like Pyrazole-4-carboxylic acid and 1-Benzyl-1H-pyrazole-4-carboxylic acid, we can predict the core properties of the target molecule.[6][7]

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Formula | C₁₁H₉BrN₂O₂ | Defines the elemental composition. |

| Molecular Weight | 281.11 g/mol | Falls well within the typical range for small molecule drugs (<500 Da), favoring good absorption. |

| XLogP3 | ~2.5 - 3.0 | Indicates a balance between hydrophilicity and lipophilicity, crucial for membrane permeability and solubility. |

| Hydrogen Bond Donors | 1 (from carboxylic acid) | Allows for key interactions with biological targets. |

| Hydrogen Bond Acceptors | 3 (2 from pyrazole N, 1 from carbonyl O) | Provides multiple points for target engagement. |

| Topological Polar Surface Area (TPSA) | ~60-70 Ų | Suggests good potential for oral bioavailability. |

| Predicted pKa | ~3.5 - 4.5 | The acidic nature of the carboxylic acid will result in it being ionized at physiological pH (7.4). |

| Drug-Likeness (Lipinski's Rule of 5) | Compliant | Meets all criteria (MW < 500, LogP < 5, H-bond donors < 5, H-bond acceptors < 10). |

Proposed Synthesis and Characterization Workflow

A reliable and scalable synthetic route is paramount for the progression of any lead compound. The synthesis of N-substituted pyrazole-4-carboxylic acids can be efficiently achieved through established heterocyclic chemistry protocols, often involving the Vilsmeier-Haack reaction or cyclization of hydrazine precursors.[8]

Proposed Synthetic Pathway

A plausible and efficient two-step synthesis is proposed, starting from commercially available ethyl 4-pyrazolecarboxylate. This approach offers high regioselectivity for the N1-alkylation.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Prophetic)

Causality Statement: This protocol is designed for self-validation. The choice of potassium carbonate as a base in Step 1 is to deprotonate the pyrazole nitrogen with minimal side reactions. The subsequent saponification in Step 2 uses a standard and reliable method to hydrolyze the ester to the desired carboxylic acid. Each step includes a purification and characterization checkpoint to ensure the integrity of the intermediates and the final product.

Step 1: Synthesis of Ethyl 1-(4-bromobenzyl)-1H-pyrazole-4-carboxylate

-

To a stirred solution of ethyl 4-pyrazolecarboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 4-bromobenzyl bromide (1.1 eq) dropwise to the suspension.

-

Heat the reaction mixture to 60 °C and stir for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pure ester intermediate.

-

Characterization Checkpoint: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Step 2: Synthesis of 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid

-

Dissolve the purified ester intermediate from Step 1 in a mixture of ethanol and water.

-

Add sodium hydroxide (NaOH, 2.0 eq) and stir the mixture at 50 °C until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to 0 °C and acidify to pH 2-3 using 1M hydrochloric acid (HCl).

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield the final product.

-

Final Characterization: Confirm the final structure and purity using ¹H NMR, ¹³C NMR, FT-IR, High-Resolution Mass Spectrometry (HRMS), and Elemental Analysis. The FT-IR spectrum is expected to show a broad O-H stretch for the carboxylic acid and the disappearance of the ester C=O stretch.[9]

Theoretical Quantum Chemical Analysis

To understand the intrinsic electronic properties and reactivity of the molecule, quantum chemical calculations based on Density Functional Theory (DFT) are invaluable. These computational methods provide insights that are difficult to obtain experimentally.[10]

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability. A larger gap implies higher stability and lower reactivity.

Caption: Conceptual diagram of Frontier Molecular Orbitals (FMO).

For 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid, the HOMO is expected to be localized primarily on the electron-rich pyrazole and bromophenyl rings, while the LUMO is likely distributed over the electron-deficient carboxylic acid and pyrazole moieties. This distribution suggests that the molecule can act as both an electron donor and acceptor, facilitating various intermolecular interactions.

Molecular Electrostatic Potential (MEP) Mapping

An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. It is a powerful tool for predicting non-covalent interactions and sites of reactivity.[10][11]

-

Red Regions (Negative Potential): Indicate electron-rich areas, such as the oxygen atoms of the carboxylic acid and the pyrazole nitrogens. These are prime sites for electrophilic attack and hydrogen bond acceptance.

-

Blue Regions (Positive Potential): Indicate electron-poor areas, such as the hydrogen atom of the carboxylic acid. This is a site for nucleophilic attack and hydrogen bond donation.

-

Halogen Bonding Site: A region of positive potential (a "sigma-hole") is predicted on the bromine atom, making it a potential halogen bond donor.

Predictive Biological Profile and Drug Discovery Potential

Given the extensive history of pyrazole derivatives in medicine, we can hypothesize potential biological activities for this novel compound.[12][13] Pyrazole carboxylic acids have been identified as potent inhibitors of enzymes like long-chain L-2-hydroxy acid oxidase (Hao2).[14] Furthermore, related structures have shown significant antimicrobial activity.[15][16]

In Silico Screening Workflow

A modern drug discovery campaign would leverage computational tools to screen this molecule against various targets before committing to expensive wet lab experiments.

Caption: A typical workflow for in silico drug discovery.

Protocol for a Molecular Docking Experiment (Prophetic)

Causality Statement: This protocol outlines a standard procedure to predict the binding affinity and pose of the molecule within a target protein's active site. The choice of a known kinase inhibitor's target (e.g., EGFR) is illustrative, based on the prevalence of pyrazoles as kinase inhibitors.[5] Software like AutoDock or Schrödinger Suite would be used, as they are industry standards for reliable docking simulations.

-

Protein Preparation:

-

Obtain the 3D crystal structure of the target protein (e.g., Epidermal Growth Factor Receptor, EGFR) from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add hydrogen atoms and assign correct protonation states for amino acid residues at physiological pH.

-

Perform energy minimization on the protein structure to relieve any steric clashes.

-

-

Ligand Preparation:

-

Generate a 3D conformation of 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid.

-

Assign partial charges (e.g., Gasteiger charges).

-

Define rotatable bonds to allow for conformational flexibility during docking.

-

-

Grid Generation:

-

Define the binding site (active site) on the protein, typically centered on the location of a known co-crystallized inhibitor.

-

Generate a grid box that encompasses this entire binding site.

-

-

Docking Simulation:

-

Run the docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore possible binding poses of the ligand within the grid box.

-

Generate a set of potential binding poses (e.g., 10-50 poses).

-

-

Analysis:

-

Cluster the resulting poses based on root-mean-square deviation (RMSD).

-

Analyze the lowest-energy (best-scoring) pose to identify key intermolecular interactions (hydrogen bonds, hydrophobic interactions, halogen bonds).

-

Compare the predicted binding energy (scoring function) to that of known inhibitors to estimate its potential potency.

-

Conclusion

1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid presents a compelling profile as a candidate for further investigation in drug discovery. Its structure is built upon a privileged pyrazole scaffold, and in silico analysis predicts favorable physicochemical properties compliant with established drug-likeness criteria. Theoretical quantum chemical studies highlight key electronic features that could drive potent biological activity. The proposed synthetic route is robust and amenable to scale-up for further studies. Based on this comprehensive theoretical analysis, this molecule represents a promising starting point for developing novel therapeutics, particularly in areas like oncology and infectious diseases where pyrazole derivatives have historically shown significant promise.

References

-

Future Medicinal Chemistry. Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Available at: [Link]

-

ResearchGate. (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Available at: [Link]

-

PubMed Central. Pyrazole: an emerging privileged scaffold in drug discovery. Available at: [Link]

-

MDPI. Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. Available at: [Link]

-

PubMed Central. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available at: [Link]

-

International Journal of Research in Pharmacy and Pharmaceutical Sciences. Synthesis and characterisation of pyrazole derivatives from para bromo benzoic acid and its antibacterial activity. Available at: [Link]

-

ResearchGate. 1H–pyrazole–3–carboxylic acid: Experimental and computational study | Request PDF. Available at: [Link]

-

National Institutes of Health. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Available at: [Link]

-

ResearchGate. Synthesis of pyrazole carboxylic acid intermediate 5.... Available at: [Link]

-

ACS Publications. Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials. Available at: [Link]

-

PubMed. Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. Available at: [Link]

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Available at: [Link]

-

PubChem. Pyrazole-4-carboxylic acid. Available at: [Link]

-

SciELO. Synthesis and antileishmanial activity of new 1-aryl-1H-pyrazole-4-carboximidamides derivatives. Available at: [Link]

-

ResearchGate. Synthesis and Antimicrobial Activity of Pyrazole-4-carboxylic Acid Hydrazides and N-(4-Pyrazoyl)hydrazones of Aromatic and Heteroaromatic Aldehydes | Request PDF. Available at: [Link]

-

ResearchGate. Synthesis and Antileishmanial Activity of New 1-Aryl-1H-Pyrazole-4-Carboximidamides Derivatives. Available at: [Link]

-

PubMed Central. Current status of pyrazole and its biological activities. Available at: [Link]

-

PubChem. 1-(4-Bromobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde. Available at: [Link]

- Google Patents. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.

-

PubChem. 1-Benzyl-1H-pyrazole-4-carboxylic acid. Available at: [Link]

-

PubMed Central. Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents. Available at: [Link]

-

ResearchGate. An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions | Request PDF. Available at: [Link]

- Google Patents. CN111072630A - Preparation method and application of bromopyrazole compound intermediate.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrazole-4-carboxylic acid | C4H4N2O2 | CID 3015937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Benzyl-1H-pyrazole-4-carboxylic acid | C11H10N2O2 | CID 6483876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scielo.br [scielo.br]

- 12. researchgate.net [researchgate.net]

- 13. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pharmacyjournal.in [pharmacyjournal.in]

- 16. Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents - PMC [pmc.ncbi.nlm.nih.gov]

discovery and history of pyrazole-4-carboxylic acids

An In-Depth Technical Guide to the Discovery and History of Pyrazole-4-Carboxylic Acids

Abstract

The pyrazole ring system, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its unique electronic properties and versatile synthetic accessibility have rendered it a "privileged scaffold" in drug discovery. This technical guide delves into the specific and highly influential subset of this family: the pyrazole-4-carboxylic acids. We will trace the historical arc from the foundational discovery of the pyrazole ring to the development of sophisticated synthetic methodologies for introducing the C4-carboxylic acid functionality. Through a critical analysis of synthetic strategies, mechanistic principles, and key applications in drug development, this document provides researchers and scientists with a comprehensive understanding of this vital chemical entity. We will explore the causality behind experimental choices in seminal synthetic routes and examine the role of the pyrazole-4-carboxylic acid moiety as both a critical pharmacophore and a target for bioisosteric replacement to overcome pharmacokinetic challenges.

The Genesis of a Scaffold: Early Pyrazole Chemistry

The story of pyrazole-4-carboxylic acids begins with the discovery of the parent ring system. The first synthesis of a substituted pyrazole was achieved in 1883 by German chemist Ludwig Knorr.[1][2][3] In a reaction that would become a fundamental pillar of heterocyclic chemistry, Knorr demonstrated that the condensation of ethyl acetoacetate (a 1,3-dicarbonyl compound) with phenylhydrazine yielded a pyrazolone derivative.[3] Shortly thereafter, in 1889, Hans von Pechmann synthesized the unsubstituted parent pyrazole.[3] These initial discoveries unlocked a new realm of heterocyclic chemistry, paving the way for the exploration of pyrazole's vast chemical space.

The Knorr Pyrazole Synthesis: A Foundational Reaction

The Knorr synthesis remains one of the most direct and reliable methods for constructing the pyrazole core.[1] It involves the acid-catalyzed cyclocondensation of a hydrazine (or its derivative) with a 1,3-dicarbonyl compound.[4][5] The elegance of this reaction lies in its simplicity and modularity, allowing for the generation of a wide array of substituted pyrazoles by varying the two starting components.

The causality behind the choice of an acid catalyst is rooted in the need to activate the carbonyl groups of the 1,3-dicarbonyl compound towards nucleophilic attack by the hydrazine. Protonation of a carbonyl oxygen increases the electrophilicity of the carbonyl carbon, facilitating the initial attack by a nitrogen atom of the hydrazine to form a hemiaminal intermediate, which then dehydrates to an imine.

Mechanism of the Knorr Synthesis

The reaction mechanism proceeds through a series of well-defined steps.[4][6] The initial attack can occur at either carbonyl carbon, which can lead to a mixture of regioisomers if both the hydrazine and the dicarbonyl compound are unsymmetrical.[1]

-

Initial Condensation: One nitrogen atom of the hydrazine attacks one of the protonated carbonyl groups of the 1,3-dicarbonyl compound.

-

Dehydration: The resulting intermediate eliminates a molecule of water to form a hydrazone/imine.

-

Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular attack on the remaining carbonyl group.

-

Final Dehydration: A second elimination of water occurs, leading to the formation of the aromatic pyrazole ring.

Caption: Mechanism of the Knorr Pyrazole Synthesis.

Synthetic Strategies for Pyrazole-4-Carboxylic Acids

Directly installing a carboxylic acid at the C4 position of the pyrazole ring is not trivial. The electron-rich nature of the pyrazole ring can lead to challenges with regioselectivity in electrophilic substitution reactions. Consequently, synthetic chemists have developed two primary strategic approaches: (1) constructing the pyrazole ring with the C4-substituent already in place or in the form of a precursor, and (2) functionalizing the C4-position after the ring has been formed.

Strategy 1: The Vilsmeier-Haack/Oxidation Workflow

A robust and widely used method for accessing pyrazole-4-carboxylic acids involves the Vilsmeier-Haack reaction to install a "handle" at the C4 position, which is then oxidized.[2][7] This two-step process provides excellent regioselectivity for the C4 position.

-

Vilsmeier-Haack Formylation: A pre-formed pyrazole is treated with the Vilsmeier reagent (a mixture of phosphorus oxychloride, POCl₃, and a formamide like N,N-dimethylformamide, DMF). This electrophilic aromatic substitution reaction selectively installs a formyl group (-CHO) at the C4 position to yield a pyrazole-4-carbaldehyde.

-

Oxidation: The resulting aldehyde is then oxidized to the corresponding carboxylic acid using standard oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

Caption: Vilsmeier-Haack/Oxidation workflow for synthesis.

Experimental Protocol: Vilsmeier-Haack Formylation and Subsequent Oxidation

This protocol is a representative example and may require optimization for specific substrates.

Part A: Synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde

-

Reagent Preparation: In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 10 mL) to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 2.5 mL) dropwise to the cooled DMF with vigorous stirring over 30 minutes, ensuring the temperature remains below 10 °C. Stir the resulting mixture for an additional 30 minutes at 0 °C.

-

Substrate Addition: Dissolve 1,3-diphenyl-1H-pyrazole (5 mmol) in DMF (5 mL) and add it dropwise to the Vilsmeier reagent.

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 60 °C for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the mixture to room temperature and pour it carefully onto crushed ice (100 g). Neutralize the solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

-

Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the pyrazole-4-carbaldehyde.

Part B: Oxidation to 1,3-diphenyl-1H-pyrazole-4-carboxylic acid

-

Setup: In a round-bottom flask, suspend the pyrazole-4-carbaldehyde (4 mmol) from Part A in a mixture of acetone (20 mL) and water (5 mL).

-

Oxidation: While stirring vigorously, add potassium permanganate (KMnO₄, 8 mmol) portion-wise over 1 hour, maintaining the temperature below 30 °C. A brown precipitate of manganese dioxide (MnO₂) will form.

-

Reaction Completion: Stir the reaction at room temperature for 12 hours or until TLC analysis shows complete consumption of the starting material.

-

Quenching: Add a saturated solution of sodium sulfite (Na₂SO₃) until the purple color of permanganate disappears and the brown MnO₂ is consumed.

-

Isolation: Filter the reaction mixture to remove any remaining solids. Acidify the clear filtrate with 2M hydrochloric acid (HCl) to a pH of ~2. The carboxylic acid product will precipitate.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the pure pyrazole-4-carboxylic acid.

Strategy 2: Direct Oxidation of C4-Alkyl Precursors

An alternative and more atom-economical approach involves the direct oxidation of a 4-alkylpyrazole, most commonly a 4-methylpyrazole. This strategy avoids the use of halogenated reagents like POCl₃. Patent literature describes methods for preparing pyrazole-4-carboxylic acids via the catalytic oxidation of 4-methylpyrazoles using an oxygen-containing gas in the presence of a metal catalyst.[8]

This choice of methodology is driven by industrial scalability and environmental considerations ("green chemistry"). The use of molecular oxygen as the terminal oxidant is highly desirable, as the only byproduct is water. The metal catalyst, typically involving cobalt and manganese salts, facilitates the radical-chain oxidation of the methyl group through to the carboxylic acid.[8]

Experimental Protocol: Catalytic Oxidation of 1,4-dimethylpyrazole

This protocol is adapted from patent literature and is intended for instructional purposes. Reactions under pressure should only be performed by trained personnel with appropriate safety equipment.[8]

-

Reactor Charging: To a high-pressure autoclave reactor, add acetic acid (50 mL), 1,4-dimethylpyrazole (50 mmol), cobalt(II) acetate tetrahydrate (1 mmol), manganese(II) acetate tetrahydrate (0.5 mmol), and sodium bromide (2 mmol).

-

Pressurization: Seal the autoclave and pressurize with oxygen gas to 45 kg/cm ².

-

Reaction: Heat the mixture to 160 °C with vigorous stirring. Maintain the temperature and pressure for 2 hours.

-

Cooling and Depressurization: Cool the reactor to room temperature and carefully vent the excess oxygen.

-

Isolation: Transfer the reaction mixture from the autoclave. The product, 1-methylpyrazole-4-carboxylic acid, can be isolated by removing the acetic acid under reduced pressure and purifying the residue by crystallization or chromatography. The reported yield for this transformation is high, often exceeding 85%.[8]

The Role of Pyrazole-4-Carboxylic Acids in Drug Discovery